A Comprehensive Guide to the Structural Elucidation of Methyl 5-(aminomethyl)furan-2-carboxylate
A Comprehensive Guide to the Structural Elucidation of Methyl 5-(aminomethyl)furan-2-carboxylate
Introduction: The Significance of Furan Scaffolds in Modern Drug Discovery
Methyl 5-(aminomethyl)furan-2-carboxylate emerges as a molecule of significant interest within the landscape of pharmaceutical research and development. Its structure, featuring a 2,5-disubstituted furan ring—a privileged scaffold in medicinal chemistry—is appended with a methyl ester and an aminomethyl group. This unique combination of functional groups imparts a chemical versatility that makes it a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. Furan derivatives, for instance, are known to exhibit diverse biological activities.[1][2] The precise and unambiguous confirmation of the molecular structure of such intermediates is a cornerstone of any drug discovery program, ensuring the integrity of subsequent synthetic steps and the validity of biological data.
This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of Methyl 5-(aminomethyl)furan-2-carboxylate. We will delve into the logic behind the selection of specific spectroscopic techniques, the detailed interpretation of the resulting data, and the corroborative power of multi-technique analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern structural elucidation workflows.
The Elucidation Workflow: A Multi-faceted Analytical Approach
The confirmation of a molecular structure is not reliant on a single analytical technique but rather on the convergence of evidence from multiple orthogonal methods. For Methyl 5-(aminomethyl)furan-2-carboxylate, a logical and efficient workflow involves a combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.
Caption: A typical workflow for the structure elucidation of a small organic molecule.
Mass Spectrometry: Determining the Molecular Blueprint
The initial step in characterizing an unknown compound is typically to determine its molecular weight and, from that, its molecular formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.
Expected Results for Methyl 5-(aminomethyl)furan-2-carboxylate
For Methyl 5-(aminomethyl)furan-2-carboxylate (C₇H₉NO₃), the expected monoisotopic mass is 155.0582 g/mol . Using electrospray ionization (ESI) in positive ion mode, which is well-suited for analyzing polar molecules like amines, we would anticipate observing the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 156.0659.[3]
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of the molecular ion.[4] For the [M+H]⁺ ion of our target molecule, a likely fragmentation pathway involves the loss of the aminomethyl group's ammonia (NH₃) via a rearrangement, or cleavage at the benzylic-like position, which is a common fragmentation pathway for benzylamines and related structures.[5]
Predicted Fragmentation Pattern:
-
[M+H]⁺: m/z 156.0659
-
[M+H - CH₃OH]⁺: m/z 124.0498 (Loss of methanol from the ester)
-
[M+H - NH₃]⁺: m/z 139.0390 (Loss of ammonia)
-
Tropylium-like ion: A characteristic fragment resulting from cleavage of the aminomethyl group, leading to a furan-containing cation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of solvent and water, often with the addition of 0.1% formic acid to promote protonation.[6]
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution measurements.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. For MS/MS analysis, select the [M+H]⁺ ion (m/z 156.1) for collision-induced dissociation (CID) and acquire the product ion spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] By measuring the absorption of infrared radiation at specific wavenumbers, we can identify characteristic bond vibrations.
Expected IR Absorption Bands
The structure of Methyl 5-(aminomethyl)furan-2-carboxylate contains several key functional groups that will give rise to distinct peaks in the IR spectrum:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium, Two Bands |
| Amine (N-H) | Scissoring (Bending) | 1650 - 1580 | Medium |
| Ester (C=O) | Stretch | ~1725 | Strong |
| Furan (C=C) | Stretch | ~1600 & ~1500 | Medium |
| Ester (C-O) | Stretch | 1300 - 1100 | Strong |
| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium |
The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂).[2][8] The strong carbonyl (C=O) absorption confirms the presence of the ester.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.[1][9]
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).[10]
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structures in solution.[11] By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the complete atomic connectivity of the molecule.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information about the number of different types of protons, their relative numbers, and their neighboring protons.
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-a (NH₂) | ~1.6 - 2.5 | Broad Singlet | 2H | - | Protons on nitrogen often appear as broad signals due to quadrupole broadening and exchange.[12] |
| H-b (CH₂) | ~3.9 | Singlet | 2H | - | Methylene protons adjacent to an amine and the furan ring. No adjacent protons to couple with. |
| H-c (OCH₃) | ~3.8 | Singlet | 3H | - | Methyl ester protons. |
| H-d (Furan) | ~6.4 | Doublet | 1H | ~3.5 | Furan proton adjacent to the aminomethyl group. |
| H-e (Furan) | ~7.1 | Doublet | 1H | ~3.5 | Furan proton adjacent to the electron-withdrawing ester group, causing a downfield shift.[13] |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm):
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C=O) | ~159 | Ester carbonyl carbon.[14] |
| C-2 (Furan) | ~145 | Furan carbon attached to the ester group. |
| C-3 (Furan) | ~118 | Furan carbon adjacent to C-2. |
| C-4 (Furan) | ~110 | Furan carbon adjacent to C-5. |
| C-5 (Furan) | ~155 | Furan carbon attached to the aminomethyl group. |
| C-6 (CH₂) | ~38 | Methylene carbon. |
| C-7 (OCH₃) | ~52 | Methyl ester carbon. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[15] Tetramethylsilane (TMS) is typically added as an internal reference standard (δ = 0.00 ppm).[16]
-
1D NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
2D NMR Spectroscopy: Connecting the Pieces
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular framework.[11][17]
COSY (Correlation Spectroscopy): Proton-Proton Connectivity
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[18] In the case of Methyl 5-(aminomethyl)furan-2-carboxylate, the most significant correlation would be between the two furan protons, H-d and H-e, confirming their adjacency on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Attachment
The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation).[19][20] This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.
Expected HSQC Correlations:
-
H-b (~3.9 ppm) will correlate with C-6 (~38 ppm).
-
H-c (~3.8 ppm) will correlate with C-7 (~52 ppm).
-
H-d (~6.4 ppm) will correlate with C-4 (~110 ppm).
-
H-e (~7.1 ppm) will correlate with C-3 (~118 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connectivity
The HMBC experiment is arguably the most critical for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away.[19]
Caption: Key expected HMBC correlations for Methyl 5-(aminomethyl)furan-2-carboxylate.
Key Diagnostic HMBC Correlations:
-
H-b (CH₂) to C-5 and C-4: This confirms the attachment of the aminomethyl group to the C-5 position of the furan ring.
-
H-c (OCH₃) to C-1 (C=O): This unequivocally links the methyl group to the ester carbonyl, confirming the methyl ester functionality.
-
H-e (Furan) to C-2 and C-4: This confirms the position of the ester group at C-2 and the connectivity within the furan ring.
Experimental Protocol: 2D NMR Acquisition
-
Setup: Using the same sample prepared for 1D NMR.
-
Acquisition: Run standard, gradient-selected (gs) pulse programs for COSY, HSQC, and HMBC experiments. Acquisition times for 2D experiments are longer than for 1D, ranging from minutes to several hours depending on the sample concentration and desired resolution.
Conclusion: A Self-Validating Structural Assignment
By systematically applying this suite of analytical techniques, a self-validating and unambiguous structural elucidation of Methyl 5-(aminomethyl)furan-2-carboxylate can be achieved. Mass spectrometry provides the molecular formula, while IR spectroscopy confirms the presence of the key amine and ester functional groups. 1D NMR spectroscopy then provides a detailed picture of the proton and carbon environments. Finally, 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, act as the definitive proof, piecing together the individual fragments into the final, confirmed molecular structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the characterization of this important synthetic building block.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]
-
Lam, C. W., & Siu, T. S. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 9(10), 13–18. [Link]
-
Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
-
PubMed. (2001). 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 39(8), 493-496. [Link]
-
University of Arizona. NMR Sample Preparation. Department of Chemistry and Biochemistry. [Link]
-
ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
PubMed. (2002). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 13(3), 297–305. [Link]
-
Organomation. (2023, November 1). NMR Sample Preparation: The Complete Guide. [Link]
-
Specac. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
PubMed. (2005). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 43(6), 499–505. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]
-
The Royal Society of Chemistry. One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources. [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
-
San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
ACS Publications. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 84(4), 676. [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]
-
Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
ACS Publications. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 2–28. [Link]
-
YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]
-
Chemistry Stack Exchange. (2020, October 24). Proton NMR splitting in 2-substituted furan. [Link]
-
Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. [Link]
-
Illinois State University. The Infrared Spectroscopy of The Amines. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
The Hong Kong Medical Diary. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. 71(14), 3531–3543. [Link]
Sources
- 1. mt.com [mt.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. agilent.com [agilent.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. emerypharma.com [emerypharma.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myneni.princeton.edu [myneni.princeton.edu]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. rsc.org [rsc.org]
- 17. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 18. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
